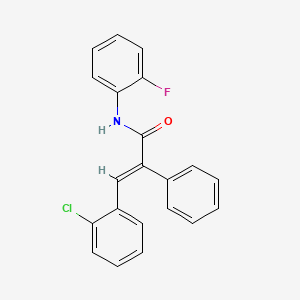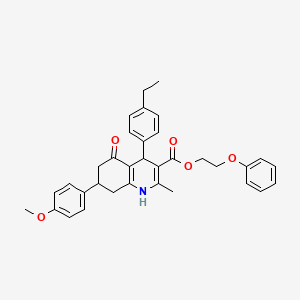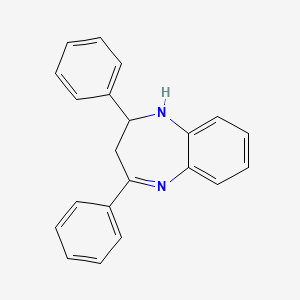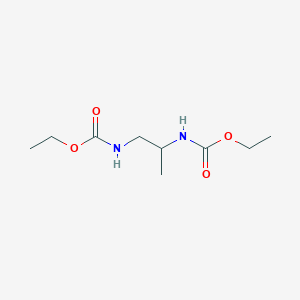
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide, also known as CFPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFPA is a member of the acrylamide family and is synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Another study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on multiple pathways. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Another study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the activity of the transcription factor NF-κB, which is involved in inflammation and cancer. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been found to have several biochemical and physiological effects. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to inhibit the migration and invasion of cancer cells. In addition, 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been found to reduce oxidative stress and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have potent anti-tumor activity against various cancer cell lines. However, there are also limitations to its use. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has low solubility in water, which may make it difficult to administer in vivo. In addition, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several potential future directions for 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide. Another area of interest is the investigation of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide's potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to determine the optimal dosage and administration methods for 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide in vivo.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has shown promise as a potential treatment for cancer, oxidative stress-related diseases, and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide involves a multistep process that begins with the reaction of 2-chlorobenzonitrile with 2-fluoroaniline in the presence of potassium carbonate and copper powder. The resulting product is then subjected to a Suzuki coupling reaction with phenylboronic acid. The final step involves the reaction of the intermediate product with acryloyl chloride in the presence of triethylamine. This process yields 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide as a white solid with a melting point of 191-193°C.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFNO/c22-18-11-5-4-10-16(18)14-17(15-8-2-1-3-9-15)21(25)24-20-13-7-6-12-19(20)23/h1-14H,(H,24,25)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJNRZUGAQFOPP-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)

![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)


![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)